Trp-Trp-Ala
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Ala can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Trp-Trp-Ala can undergo various chemical reactions, including:
Oxidation: Tryptophan residues in the peptide can be oxidized by reactive oxygen species (ROS) such as peroxyl radicals (ROO˙).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The indole ring of tryptophan can undergo substitution reactions, such as prenylation, where a prenyl group is added to the indole ring.
Common Reagents and Conditions
Prenylation: Prenyltransferases such as EchPT1 can catalyze the addition of prenyl groups to the indole ring of tryptophan.
Major Products
Oxidation Products: Hydroperoxides, alcohols, N-formylkynurenine, and kynurenine.
Prenylation Products: Prenylated derivatives of this compound.
Scientific Research Applications
Trp-Trp-Ala has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Trp-Trp-Ala involves its interaction with specific molecular targets and pathways. For example, tryptophan-rich peptides can insert into biological membranes and disrupt their integrity, leading to antimicrobial effects . Additionally, the oxidation of tryptophan residues can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Trp-Ala: A dipeptide composed of tryptophan and alanine.
Ala-Trp: Another dipeptide with the same amino acids but in reverse order.
Cyclo-Trp-Ala: A cyclic dipeptide with tryptophan and alanine residues.
Uniqueness
Trp-Trp-Ala is unique due to the presence of two tryptophan residues, which confer distinct biochemical properties compared to dipeptides like Trp-Ala and Ala-Trp. The additional tryptophan residue enhances its potential for interactions with biological membranes and other molecular targets .
Properties
CAS No. |
59005-78-6 |
---|---|
Molecular Formula |
C25H27N5O4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1 |
InChI Key |
CUHBVKUVJIXRFK-DVXDUOKCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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